Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group and a carboxylate ester. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to interact with various biological molecules .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide. This reaction is carried out under ambient, aqueous, and metal-free conditions, which makes it an environmentally friendly process . The reaction conditions are mild, and the process is rapid, yielding the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This method is scalable and can be optimized for large-scale production. The use of metal catalysts such as palladium, copper, or iron can enhance the efficiency of the reaction, although these methods may require additional steps for product purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the trifluoromethyl group.
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate: A similar compound with a chloromethyl group instead of a trifluoromethyl group.
Methyl 2-(bromomethyl)imidazo[1,2-a]pyridine-8-carboxylate: Another similar compound with a bromomethyl group.
Uniqueness
The presence of the trifluoromethyl group in methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties enhance the compound’s potential as a pharmaceutical agent and make it a valuable tool in medicinal chemistry .
Biological Activity
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H7F3N2O2
- Molecular Weight : 244.17 g/mol
- Structure : The compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring, which contributes to its unique chemical reactivity and biological properties.
Synthesis Methods
The synthesis of this compound has been explored through various methods:
-
Trifluoromethylation Techniques :
- A visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been developed, enhancing efficiency and reducing the need for heavy metals .
-
Continuous Flow Processes :
- Innovative continuous flow synthesis methods have been reported for producing imidazo[1,2-a]pyridine derivatives, improving yield and reaction times .
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies indicate that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal activities. The presence of the trifluoromethyl group enhances these effects by increasing lipophilicity and membrane permeability .
- Anticancer Activity : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed promising results against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), where it induced cell cycle arrest and reduced cell viability without triggering apoptosis .
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, modulating their activity and potentially influencing drug metabolism and efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine scaffold can significantly alter biological activity:
Modification | Biological Effect |
---|---|
Addition of Trifluoromethyl Group | Increases lipophilicity and biological activity |
Alterations in Position 8 | Affects anticancer potency and enzyme inhibition |
Substitution Patterns | Variations lead to different profiles in antimicrobial activity |
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Mechanism of Action :
Future Directions
The ongoing research into this compound suggests potential applications in:
- Medicinal Chemistry : Further exploration of its derivatives could lead to new therapeutic agents targeting resistant bacterial strains or specific cancer types.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics could enhance treatment efficacy against aggressive cancers.
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-3-2-4-15-5-7(10(11,12)13)14-8(6)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOJTUQMPJMMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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